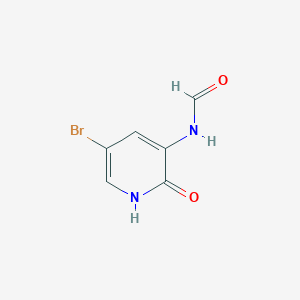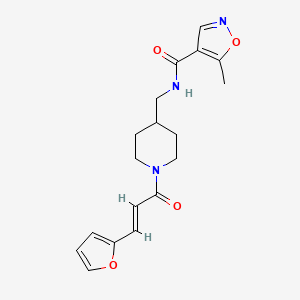
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds structurally related to this compound has been extensively studied. For example, the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to compounds with a similar pyrazolyl substituent.Molecular Structure Analysis
The molecular formula of this compound is C18H25N3O4 . The InChI Key is SRAXECDFUQVIEE-AATRIKPKSA-N . The exact mass is 347.18450629 g/mol .Chemical Reactions Analysis
The synthesis of compounds with similar structures has been explored for their activity as serotonin and dopamine receptor antagonists. This indicates potential applications in the treatment of psychiatric and neurological disorders.Physical And Chemical Properties Analysis
The compound has a molecular weight of 347.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 5 . The Topological Polar Surface Area is 91.6 Ų .Scientific Research Applications
Analytical and Spectral Study of Furan Ring Containing Organic Ligands
This research delves into the synthesis and characterization of furan ring-containing organic ligands, including their chelating properties and antimicrobial activity. The study investigates compounds with furan components similar to the chemical structure of interest, underscoring the relevance of such compounds in developing antimicrobial agents and exploring their chemical properties (Patel, 2020).
Novel Dicationic Imidazo[1,2-a]pyridines as Antiprotozoal Agents
This paper discusses the synthesis and antiprotozoal activity of compounds featuring furan and piperidine motifs. The compounds demonstrated significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, highlighting the potential of furan derivatives in treating protozoal infections (Ismail et al., 2004).
Direct Synthesis of Furan-2,5-dicarboxylic Acid Monoamides
This study presents a method for the regioselective monoamidation of furan-2,5-dicarboxylic acid, leading to the synthesis of furan-derived monoamides. The research underscores the chemical versatility of furan derivatives and their applications in synthesizing complex organic molecules (Fischer & Fišerová, 2015).
PET Imaging of Microglia by Targeting Macrophage Colony-Stimulating Factor 1 Receptor (CSF1R)
This paper explores the development of a PET radiotracer specific for CSF1R, a microglia-specific marker. The study demonstrates the compound's potential in imaging neuroinflammation, offering insights into the applications of furan and piperidine derivatives in neuroscientific research (Horti et al., 2019).
properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-13-16(12-20-25-13)18(23)19-11-14-6-8-21(9-7-14)17(22)5-4-15-3-2-10-24-15/h2-5,10,12,14H,6-9,11H2,1H3,(H,19,23)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQYFRFUBIBMOC-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NO1)C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2555996.png)
![9-cyclohexyl-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2555997.png)
![N-(5-chloro-2-methoxyphenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2555999.png)
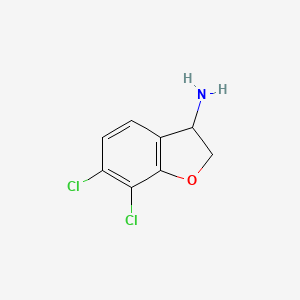

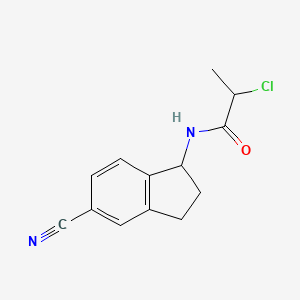
![4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2556005.png)
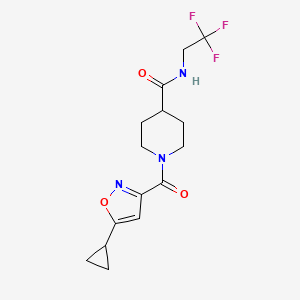
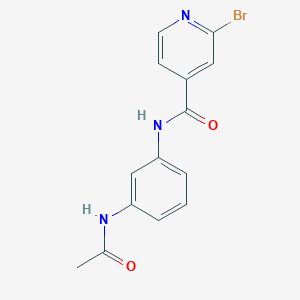
![N-(sec-butyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2556009.png)
![[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-ethoxypropyl)amine](/img/structure/B2556011.png)
![[2-(3-Methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2556012.png)
![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2556014.png)
